molecular formula C19H16Cl2N2OS B2574956 3,4-dichloro-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1396875-85-6

3,4-dichloro-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No. B2574956
CAS RN: 1396875-85-6
M. Wt: 391.31
InChI Key: AZTJPTAZOPAFCQ-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a chemical compound that has been widely used in scientific research studies due to its unique properties. This compound is a member of the benzamide family and is known for its ability to inhibit the activity of certain enzymes.

Scientific Research Applications

Synthesis of Heterocyclic Compounds : Research indicates the potential of thiophene derivatives, including those related to the chemical structure of interest, in the synthesis of new heterocyclic compounds. Abdelrazek, Mohamed, and Elsayed (2008) demonstrated that thiophene derivatives could react with various reagents to afford thieno[2,3-d]pyrimidine derivatives, showcasing the chemical's utility in creating complex molecules with potential biological activity (Abdelrazek, Mohamed, & Elsayed, 2008).

Antimicrobial Activity : The synthesis and evaluation of antimicrobial activities of novel compounds derived from thiophene are of significant interest. Gad-Elkareem, Abdel-fattah, and Elneairy (2011) explored the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, which were screened for their antimicrobial activities, indicating the potential of such compounds in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Molecular Docking and Screening : The research by Flefel et al. (2018) on the synthesis of novel pyridine and fused pyridine derivatives illustrates the application of these compounds in molecular docking and in vitro screenings against target proteins. This study underscores the importance of such derivatives in identifying potential therapeutic agents through computational and laboratory methods (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Luminescence and Responsive Properties : Srivastava et al. (2017) investigated pyridyl substituted benzamides for their aggregation-enhanced emission and multi-stimuli-responsive properties. The study highlights the potential of these compounds in the development of advanced materials for optical and sensing applications, demonstrating the diverse utility of such chemical structures (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).

Crystal Structure Analysis : Research by Artheswari, Maheshwaran, and Gautham (2019) on the crystal structure and Hirshfeld surface analysis of a N-(pyridin-2-ylmethyl)benzamide derivative, provides insights into the molecular arrangement and interactions within such compounds, offering valuable information for the design and synthesis of new molecules with desired properties (Artheswari, Maheshwaran, & Gautham, 2019).

properties

IUPAC Name

3,4-dichloro-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2OS/c20-17-6-5-15(11-18(17)21)19(24)23(9-7-16-4-2-10-25-16)13-14-3-1-8-22-12-14/h1-6,8,10-12H,7,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTJPTAZOPAFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(CCC2=CC=CS2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

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